molecular formula C18H19ClN2O B248790 1-Benzoyl-4-(2-chlorobenzyl)piperazine

1-Benzoyl-4-(2-chlorobenzyl)piperazine

Cat. No.: B248790
M. Wt: 314.8 g/mol
InChI Key: KVOAEQKXTFFFRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-4-(2-chlorobenzyl)piperazine is a chemical compound of interest in medicinal chemistry and neuroscience research. It belongs to the class of disubstituted piperazines, a scaffold known for its versatile binding properties and presence in a range of biologically active compounds . While specific data on this exact analogue is limited, research on closely related structures provides strong direction for its potential research value. Studies indicate that similar 1-benzyl-4-benzoylpiperazine derivatives have been investigated for their effects on the central nervous system . In particular, one study noted that a closely related compound, 1-(2-chlorobenzyl)-4-(2-chlorobenzoyl)piperazine, was found to possess significant central nervous system depressant activity . Furthermore, various 1,4-disubstituted piperazines have demonstrated anticonvulsant properties in preclinical models, providing protection against pentylenetetrazol-induced convulsions . Beyond neuroscientific applications, the piperazine template is a crucial building block in anticancer drug discovery . Novel derivatives have shown promising cytotoxic effects and the ability to inhibit cell proliferation across a panel of cancer cell lines, including those from liver, breast, and colon cancers . The mechanism of action for such compounds is diverse and may involve the inhibition of specific metabolic pathways or the induction of apoptosis . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption. Proper safety protocols must be followed when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H19ClN2O

Molecular Weight

314.8 g/mol

IUPAC Name

[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C18H19ClN2O/c19-17-9-5-4-8-16(17)14-20-10-12-21(13-11-20)18(22)15-6-2-1-3-7-15/h1-9H,10-14H2

InChI Key

KVOAEQKXTFFFRB-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 1 Benzoyl 4 2 Chlorobenzyl Piperazine and Its Derivatives

General Synthetic Strategies for Piperazine-Containing Compounds

The piperazine (B1678402) ring is a common scaffold in many biologically active compounds. nih.gov General synthetic strategies for creating piperazine-containing molecules often involve either constructing the piperazine ring itself or, more commonly, functionalizing a pre-existing piperazine ring. nih.govresearchgate.net

Key methods for synthesizing N-arylpiperazines include palladium-catalyzed Buchwald-Hartwig coupling, copper-catalyzed Ullmann-Goldberg reactions, and aromatic nucleophilic substitution (SNAr) on electron-deficient aromatic rings. mdpi.com Alternatively, the piperazine ring can be formed from an appropriate aniline (B41778) and a bis-(2-haloethyl)amine or diethanolamine. mdpi.com For N-alkyl derivatives, common methods include nucleophilic substitution on alkyl halides, reductive amination, and the reduction of carboxamides. nih.govmdpi.com The synthesis of polysubstituted piperazines can be challenging, often requiring the cyclization of linear diamine precursors. researchgate.net Other strategies, such as the hydrogenation of pyrazines, dimerization of aziridines, and ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives, are also utilized. researchgate.neteurekaselect.com

The direct functionalization of the carbon atoms within the piperazine ring is a more recent and developing area of research, with methods like direct C-H lithiation showing promise. mdpi.combeilstein-journals.org These advanced techniques allow for the creation of more complex and substituted piperazine derivatives. nih.gov

Targeted Synthesis of 1-Benzoyl-4-(2-chlorobenzyl)piperazine

The targeted synthesis of this compound is typically achieved through a multi-step process that involves the initial synthesis of key precursors followed by their reaction to form the final product.

The primary precursors for the synthesis of this compound are 1-benzoylpiperazine (B87115) and 2-chlorobenzyl chloride.

1-Benzoylpiperazine: This intermediate can be synthesized by reacting benzoyl chloride with piperazine in a suitable solvent. smolecule.com Another method involves the reaction of ethyl benzoate (B1203000) with piperazine at elevated temperatures. smolecule.com The resulting N-benzoyl-piperazine can then be used in subsequent reactions.

2-Chlorobenzyl chloride: This precursor can be prepared from 2-chlorotoluene (B165313) through chlorination. prepchem.com The process involves heating 2-chlorotoluene and passing a stream of gaseous chlorine through it, often in the presence of an initiator like benzoyl peroxide or azo-bis-isobutyronitrile. prepchem.com Another route involves the reaction of 2-chlorobenzaldehyde (B119727) with chlorine in the presence of phosphorus pentachloride. chemicalbook.com Alternatively, multi-step reactions starting from other precursors can also yield 2-chlorobenzyl chloride. chemicalbook.com

The final step in the synthesis of this compound is typically a nucleophilic substitution reaction. researchgate.net In this reaction, the secondary amine of 1-benzoylpiperazine acts as a nucleophile, attacking the electrophilic carbon of the benzyl (B1604629) chloride. This N-alkylation reaction forms the desired product. mdpi.com

Optimization of this reaction often involves the careful selection of a base, solvent, and temperature to maximize the yield and minimize side products. researchgate.net Common bases used include potassium carbonate or triethylamine, and solvents such as toluene, acetonitrile, or dimethylformamide (DMF) are frequently employed. researchgate.nettandfonline.comnih.gov The reaction is often heated to facilitate the substitution. tandfonline.com The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). nih.gov

Synthesis of Key Structural Analogues Bearing Benzoyl and Chlorobenzyl/Chlorobenzoyl/Chlorobenzhydryl Piperazine Moieties

The synthetic principles used for this compound can be extended to create a variety of structural analogues. These analogues often feature different substitutions on the benzoyl and benzyl groups, or the replacement of the benzyl group with a benzhydryl moiety.

Chlorobenzoyl Analogues: To synthesize analogues with a substituted benzoyl ring, the appropriate substituted benzoyl chloride (e.g., 2-chlorobenzoyl chloride, 4-chlorobenzoyl chloride) is reacted with piperazine or a substituted piperazine. chemicalbook.comnih.gov For instance, 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have been synthesized by reacting 1-(4-chlorobenzhydryl)piperazine (B1679854) with various substituted benzoyl chlorides. nih.gov

Chlorobenzhydryl Analogues: The synthesis of benzhydrylpiperazine analogues involves reacting a substituted benzhydryl chloride with piperazine. For example, 1-(4-chlorobenzhydryl)piperazine is synthesized from the reaction of 4-chlorobenzhydryl chloride with piperazine. tandfonline.combilkent.edu.trchemicalbook.com This intermediate can then be further functionalized, for instance, by reacting it with various isocyanates or isothiocyanates to produce carboxamide and thioamide derivatives. tandfonline.combilkent.edu.tr

The general procedure for synthesizing these analogues often involves dissolving the piperazine derivative in a suitable solvent, adding a base, and then introducing the appropriate acid chloride or alkyl halide. tandfonline.comnih.gov The reaction conditions are typically optimized for each specific set of reactants.

Advanced Analytical Validation of Synthesized Compounds (e.g., NMR, IR, Mass Spectrometry applications for structural confirmation)

The structural confirmation of this compound and its derivatives relies on a combination of advanced analytical techniques. These methods provide detailed information about the molecular structure, purity, and composition of the synthesized compounds. humanjournals.comfigshare.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the structure of these compounds. humanjournals.comdergipark.org.tr In the 1H NMR spectrum, characteristic signals for the protons of the piperazine ring, the benzoyl group, and the chlorobenzyl group can be identified and their integration and splitting patterns confirm the connectivity of the molecule. tandfonline.com For example, the formation of N-substituted piperazines is confirmed by the disappearance of the N-H proton signal. nih.gov

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. researchgate.netniscpr.res.inresearchgate.net Key vibrational bands include the C=O stretching of the amide group (typically around 1630-1650 cm-1), C-H stretching of aromatic and aliphatic groups, and C-N stretching vibrations. tandfonline.comnih.govniscpr.res.in The disappearance of the N-H stretching band of the piperazine precursor provides evidence of successful N-substitution. nih.gov

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to study its fragmentation pattern. humanjournals.comnih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate and identify the compound and any potential impurities. figshare.comnih.gov High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition of the molecule. researchgate.net

Other Techniques: In some cases, techniques like High-Performance Liquid Chromatography (HPLC) with UV detection can be used, sometimes after derivatization, to determine the purity of the compound and quantify any trace impurities. researchgate.netjocpr.com Elemental analysis is also often performed to confirm the calculated elemental composition of the synthesized compound. bilkent.edu.tr

Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in research concerning the specific chemical compound this compound. As a result, a detailed article focusing on its computational chemistry and molecular modeling, as per the requested outline, cannot be generated at this time due to the absence of specific published data on this molecule.

Extensive searches for molecular docking investigations, including predictions of ligand-receptor interactions, identification of putative molecular targets, and analysis of binding affinities, yielded no specific results for this compound. While studies on related piperazine derivatives exist, offering insights into their potential biological activities, this information does not directly apply to the subject compound. For instance, research on N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides has shown their interaction with the GABA-A receptor, but this cannot be extrapolated to this compound without specific computational studies. nih.govresearchgate.net

Similarly, no publicly accessible data from quantum chemical calculations, such as Frontier Molecular Orbital (FMO) analysis or Molecular Electrostatic Potential (MEP) mapping, are available for this compound. These computational methods are crucial for understanding the electronic structure and reactivity of a molecule. While the principles of FMO and MEP are well-established, their application to this specific compound has not been documented in the accessible literature.

The provided outline requires detailed research findings that are not present in the public domain. To maintain scientific accuracy and adhere strictly to the requested topics, the generation of an article with the specified content is not feasible.

Computational Chemistry and Molecular Modeling of 1 Benzoyl 4 2 Chlorobenzyl Piperazine

Quantum Chemical Calculations

Natural Bond Orbital (NBO) Analysis and Charge Transfer Studies

Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study the electronic structure of molecules, providing a localized, intuitive picture of bonding and electron distribution. rsc.orgnih.gov This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. By examining the interactions between filled (donor) and empty (acceptor) NBOs, it is possible to quantify intramolecular and intermolecular charge transfer, hyperconjugation, and the strength of chemical bonds. nih.gov

Charge transfer is a fundamental process in the interaction of piperazine (B1678402) derivatives with other molecules. Spectrophotometric studies have demonstrated that piperazine and its derivatives can form charge-transfer complexes with electron acceptors like iodine and various quinones. mdpi.comrsc.orgrsc.org These interactions involve the transfer of electron density from the electron-rich piperazine nitrogen atoms to the electron-deficient acceptor molecule, resulting in the formation of a new absorption band in the electronic spectrum. rsc.orgrsc.org The stability and intensity of these charge-transfer complexes are dependent on the electron-donating ability of the piperazine derivative and the electron-accepting strength of the partner molecule. rsc.org

In the context of 1-benzoyl-4-(2-chlorobenzyl)piperazine, both the piperazine nitrogens and the aromatic rings can potentially participate in charge-transfer interactions. The benzoyl group, being an electron-withdrawing group, would influence the electron density on the adjacent piperazine nitrogen, while the 2-chlorobenzyl group would similarly affect the other nitrogen. NBO analysis of the molecule would be instrumental in quantifying these electronic effects and predicting the sites most susceptible to charge-transfer interactions.

Table 1: Illustrative Natural Bond Orbital (NBO) Analysis Data for a Representative Piperazine Derivative

Donor NBO (Occupancy)Acceptor NBO (Occupancy)E(2) (kcal/mol)Interaction Type
LP (1) N1 (1.98e)σ* (C2-C3) (0.05e)2.5Hyperconjugation
LP (1) N4 (1.97e)σ* (C5-C6) (0.06e)2.3Hyperconjugation
σ (C7-N1) (1.99e)σ* (C8-C9) (0.04e)1.8Intramolecular Interaction
π (C10-C11) (1.96e)π* (C12-C13) (0.03e)20.1π-π* Interaction

Note: This table is a hypothetical representation based on typical NBO analysis results for piperazine-containing compounds and does not represent actual data for this compound. E(2) represents the stabilization energy associated with the donor-acceptor interaction.

In Silico Pharmacokinetics Methodologies (e.g., ADME prediction models)

In the process of drug discovery and development, the evaluation of a compound's pharmacokinetic properties, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), is a critical step. nih.gov In silico ADME prediction models have become indispensable tools, allowing for the early assessment of a molecule's drug-likeness and reducing the likelihood of late-stage failures in clinical trials. nih.gov These computational methods utilize the chemical structure of a compound to predict its physicochemical properties and its likely behavior in the human body. mdpi.com

For this compound, while specific experimental ADME data is not published, its pharmacokinetic profile can be estimated using various established in silico models. These models typically predict a range of parameters, including:

Absorption: Parameters such as intestinal absorption, oral bioavailability, and permeability across the blood-brain barrier are estimated. mdpi.com Rules like Lipinski's Rule of Five are often applied to assess the potential for oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

Distribution: Predictions are made regarding the extent to which the compound will distribute into different tissues and its potential to bind to plasma proteins. mdpi.com

Metabolism: The models can identify potential sites of metabolism by cytochrome P450 (CYP) enzymes, which are crucial for the clearance of many drugs.

Excretion: The likely routes and rate of elimination of the compound and its metabolites from the body are predicted.

Toxicity: Potential toxic liabilities can also be flagged by these computational tools. mdpi.com

Studies on other piperazine derivatives have demonstrated the utility of these in silico approaches. For example, in silico ADME analyses of various series of piperazine-based compounds have been used to select candidates with favorable pharmacokinetic profiles for further development. mdpi.com These studies often involve the calculation of a wide range of molecular descriptors to build robust predictive models.

Table 2: Representative In Silico ADME Prediction for a Hypothetical Piperazine Derivative

PropertyPredicted ValueAcceptable Range
Molecular Weight314.8 g/mol < 500
logP3.5< 5
Hydrogen Bond Donors0< 5
Hydrogen Bond Acceptors2< 10
Human Intestinal AbsorptionHighHigh
Blood-Brain Barrier PermeationModerateVaries with target
CYP2D6 InhibitorYes/NoNo is preferable
Oral BioavailabilityGood> 30%

Note: This table presents illustrative data typical for a drug-like piperazine derivative and is not specific to this compound. The acceptable ranges are general guidelines for oral drug candidates.

Pre Clinical Pharmacological Investigations and Biological Activities of 1 Benzoyl 4 2 Chlorobenzyl Piperazine Analogues

Anticancer Activity Studies

Analogues based on the benzoylpiperazine scaffold have demonstrated significant potential as anticancer agents. msdvetmanual.comnih.gov Their activity has been profiled against a variety of human cancer cell lines, and investigations into their mechanisms have revealed multifaceted effects on tumor cell biology.

A substantial body of research has demonstrated the cytotoxic potential of 1-benzoyl-4-(2-chlorobenzyl)piperazine analogues and related derivatives against a panel of human cancer cell lines. These compounds often exhibit potent growth-inhibitory effects at micromolar concentrations. slideshare.net

For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed significant cell growth inhibitory activity against cell lines derived from liver (HUH7, HEPG2, HEP3B), breast (MCF7, T47D), colon (HCT-116), gastric (KATO-3), and endometrial (MFE-296) cancers. msdvetmanual.comyoutube.com Similarly, other studies have highlighted the efficacy of piperazine-containing compounds against various cancer types. Novel vindoline-piperazine conjugates displayed noteworthy antiproliferative activity against colon, CNS, melanoma, renal, and breast cancer cell lines. nih.govnih.gov One such derivative was particularly effective against the MDA-MB-468 breast cancer cell line with a GI₅₀ value of 1.00 μM, while another was potent against the leukemia MOLT-4 cell line. nih.gov

Further studies on piperazine-linked quinolinequinones revealed excellent anticancer activity against leukemia cell lines, with some derivatives showing potent effects on colon, renal, and breast cancer cell lines as well. The cytotoxic potential of piperazine (B1678402) derivatives has also been observed in gastric adenocarcinoma cells (AGS) and various glioblastoma cell lines (C6, U87-MG, U251). Research into benzhydrylpiperazine derivatives bearing a 1,2,3-triazoline (B1256620) moiety identified compounds with potent activity against several leukemia cell lines, including HL-60, Z138, and DND-41.

The table below summarizes the cytotoxic activities of selected benzoylpiperazine analogues and related compounds against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity of Selected Piperazine Analogues This is an interactive table. Select a cell line to see detailed cytotoxicity data.

Compound Class Cancer Cell Line Activity (IC₅₀ / GI₅₀) Reference
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Liver (HUH7) 0.31 µM - 5.03 µM slideshare.net
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Breast (MCF7) 0.44 µM - 11.2 µM slideshare.net
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Colon (HCT-116) 1.91 µM - 12.3 µM slideshare.net
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Gastric (KATO-3) 0.85 µM - 10.1 µM slideshare.net
Phenylsulfonylpiperazine Derivative (Compound 3) Breast (MCF7) IC₅₀ = 4.48 µM
Piperazine-based Benzamide (B126) (Compound L19) Glioblastoma (U87-MG) IC₅₀ = 0.29 µM
Vindoline-Piperazine Conjugate (Compound 23) Breast (MDA-MB-468) GI₅₀ = 1.00 µM nih.govnih.gov
Vindoline-Piperazine Conjugate (Compound 28) Leukemia (MOLT-4) GI₅₀ = 1.17 µM nih.gov
Benzhydrylpiperazine-Triazoline Hybrid (Compound 11) Leukemia (HL-60) IC₅₀ = 16.80 µM
Piperazine-linked Quinolinequinone (QQ1) Renal (ACHN) IC₅₀ = 1.5 µM

The anticancer effects of this compound analogues are attributed to their ability to interfere with multiple critical cellular processes required for tumor growth and survival.

Induction of Apoptosis: A primary mechanism by which these compounds exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. For example, a novel piperazine derivative (PCC) was found to induce both the intrinsic and extrinsic apoptotic pathways in human liver cancer cells. This was evidenced by a decrease in mitochondrial membrane potential, release of cytochrome c, and significant activation of caspases-3/7, -8, and -9. Other studies have shown that piperazine-based compounds can sensitize colon cancer cells to TNF-induced apoptosis and stimulate Fas- and TRAIL-induced apoptosis. Further research on 2-benzoylbenzofuran derivatives with a piperazine linker confirmed that the most potent compounds significantly induced apoptosis in lung cancer cells (A549). This pro-apoptotic activity is a key feature of their anticancer potential. researchgate.net

Modulation of Cell Cycle Progression: Disruption of the cell cycle is another hallmark of piperazine-based anticancer agents. Certain piperazine-based benzamide derivatives have been shown to induce cell cycle arrest in glioblastoma cell lines. One promising compound, L19, was found to regulate cell cycle-related proteins and influence the p16INK4a-CDK4/6-pRb pathway. Similarly, a novel piperazine derivative (PCC) caused cell cycle arrest in the G1 phase in liver cancer cells. The ability of these compounds to halt cell cycle progression prevents cancer cells from proliferating. Studies on other related heterocyclic compounds have also demonstrated the ability to arrest the cell cycle at different phases, such as G1/S or G2/M, thereby inhibiting tumor growth. researchgate.net

Inhibition of Microtubule Synthesis: The microtubule network is a critical target for many anticancer drugs. Certain piperazine derivatives have been identified as microtubule-targeting agents. A highly active derivative, AK301, was found to inhibit tubulin polymerization, leading to mitotic arrest in colon cancer cells. In silico molecular docking studies suggest that this compound binds to the colchicine-binding domain on β-tubulin. Another piperazine derivative, SJ-8002, also exhibits microtubule-inhibiting activities. By disrupting microtubule dynamics, these compounds interfere with the formation of the mitotic spindle, a structure essential for cell division, ultimately leading to cell death.

Angiogenesis Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Some piperazine derivatives have shown potent anti-angiogenic properties. The compound SJ-8002 was found to decrease neovascularization in both in vivo and in vitro models. It inhibited the proliferation, migration, and tube formation of endothelial cells. Other research on benzotriazine derivatives has also highlighted significant inhibition of tube formation, a key step in angiogenesis. By cutting off the blood supply that tumors need to grow, these anti-angiogenic agents can effectively suppress tumor expansion.

Topoisomerase II Inhibition: DNA topoisomerase II is an essential enzyme involved in managing DNA topology during replication and transcription, making it a key target for cancer chemotherapy. Bisdioxopiperazines are a well-known class of catalytic inhibitors of topoisomerase II. These compounds act by locking the enzyme in a "closed clamp" state on the DNA after strand passage but before ATP hydrolysis, which inhibits enzyme turnover without stabilizing the DNA-cleavage complex. The fluoroquinolone class of antibiotics, which can incorporate a piperazine ring, also targets bacterial type II topoisomerases, demonstrating the broader potential of piperazine-containing structures to interact with this enzyme class.

Antimicrobial Efficacy

In addition to their anticancer properties, derivatives of the this compound scaffold have been investigated for their effectiveness against a range of microbial pathogens.

The piperazine moiety is a component of several antibacterial agents. nih.gov Modifications of this core structure have led to the development of novel compounds with significant antibacterial activity. For example, a series of 5-(5-nitroaryl)-1,3,4-thiadiazole derivatives featuring a benzyl (B1604629) piperazine moiety were synthesized and evaluated against metronidazole-resistant isolates of Helicobacter pylori. Several of these compounds demonstrated strong anti-H. pylori activity, with derivatives containing a 5-nitrofuran group showing more promise than their 5-nitrothiophene counterparts.

In another study, fluoroquinolone derivatives were modified with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position. This structural change was intended to overcome resistance in common hospital-acquired pathogens. The results indicated that a benzoylpiperazine derivative (5h) and two benzenesulfonylpiperazine derivatives (5k and 5l) showed promising activity against ciprofloxacin-resistant Pseudomonas aeruginosa (CRPA), with MIC values of 16 μg/mL, which was 16-fold more potent than ciprofloxacin (B1669076) itself. Many of the other derivatives maintained high potency against methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Antibacterial Activity of Selected Piperazine Analogues This is an interactive table. Select a bacterium to see detailed activity data.

Compound Class Bacterium Activity Reference
5-(5-nitrofuran)-1,3,4-thiadiazole-benzyl piperazine H. pylori (Metronidazole-Resistant) Strong inhibition (IZD >20 mm)
7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl fluoroquinolone (5h) P. aeruginosa (Ciprofloxacin-Resistant) MIC = 16 µg/mL
7-[4-(4-(benzenesulfonyl)carbopiperazin-1-yl)]piperazinyl fluoroquinolone (5k, 5l) P. aeruginosa (Ciprofloxacin-Resistant) MIC = 16 µg/mL
Fluoroquinolone-piperazine derivatives S. aureus (Methicillin-Resistant) MIC < 0.016 µg/mL
N,N′-bis(1,3,4-thiadiazole) piperazine (6c) E. coli High activity scispace.com
N,N′-bis(1,3,4-thiadiazole) piperazine (6d, 7b) B. subtilis High activity scispace.com

The antifungal potential of piperazine derivatives has also been explored. researchgate.net Studies involving amino acid conjugates of 1-(2,3-dichlorophenyl)piperazine (B491241) revealed that certain peptide conjugates exhibited enhanced antifungal activity. In particular, conjugates with tricosamers (a 30-amino acid peptide) showed remarkable activity against fungal species, with MIC values of 3–5 μg/mL, making them approximately five times more potent than the standard antibiotic used for comparison. However, other studies on N,N′-disubstituted piperazines bearing 1,3,4-thiadiazole (B1197879) moieties found that while the compounds had significant antibacterial effects, they generally showed only weak antifungal activity. scispace.com This suggests that the nature of the substituents on the piperazine ring is critical in determining the antifungal efficacy and spectrum.

The parent compound, piperazine, is a known anthelmintic drug, and its mechanism of action provides insight into the potential modalities of its more complex analogues. slideshare.netyoutube.com

GABA Receptor Agonism: The primary anthelmintic mechanism of piperazine is through its action as an agonist at gamma-aminobutyric acid (GABA) receptors on the muscle cells of nematodes. slideshare.net GABA is the main inhibitory neurotransmitter in nematodes. By mimicking the action of GABA, piperazine hyperpolarizes the nerve membrane at the neuromuscular junction. youtube.com This increased chloride ion influx makes the neuron less responsive to excitatory signals, leading to a flaccid paralysis of the worm. slideshare.netyoutube.com The paralyzed parasite is unable to maintain its position in the host's gastrointestinal tract and is subsequently expelled. youtube.com

Acetylcholine (B1216132) Blockade: While GABA agonism leads to flaccid paralysis, another major mechanism for anthelmintics involves targeting the cholinergic nervous system, which often leads to spastic paralysis. Drugs like levamisole (B84282) and pyrantel (B1679900) act as agonists at nicotinic acetylcholine receptors (nAChRs) on nematode muscle, causing sustained muscle contraction. slideshare.net Other agents, such as organophosphates, act as acetylcholinesterase inhibitors, leading to an excessive buildup of acetylcholine and subsequent paralysis. slideshare.net Although this mechanism is not the primary mode of action for piperazine itself, the targeting of the cholinergic system represents a key strategy in anthelmintic drug action.

Furthermore, recent research on benzimidazole (B57391) compounds containing a piperazine fragment suggests that some of these hybrids may exert their anthelmintic effect by interfering with tubulin polymerization, a mechanism shared with their anticancer activity. msdvetmanual.com This dual-action potential highlights the versatility of the piperazine scaffold in designing new therapeutic agents. msdvetmanual.com

Central Nervous System (CNS) Modulatory Effects

The therapeutic scaffold of piperazine and its derivatives has been a cornerstone in the development of antipsychotic agents. nih.gov These compounds often exert their effects by interacting with various neurotransmitter receptors in the brain, particularly dopamine (B1211576) and serotonin (B10506) receptors. nih.gov The antipsychotic potential of this compound analogues is primarily linked to their ability to act as antagonists at dopamine D4 receptors. mdpi.comnih.gov

Research into novel piperazine and piperidine-based ligands has identified potent and selective D4 receptor antagonists. mdpi.comnih.gov The dopamine D4 receptor has emerged as a significant target, not only for traditional antipsychotic applications but also for potential therapies in treating complex conditions like glioblastoma. nih.govnih.gov The antagonism of D4 receptors is a key mechanism of action for the antipsychotic effects observed with these compounds. nih.gov For instance, certain N1-(2-alkoxyphenyl)piperazines that also contain an N4-benzyl group have been evaluated for their antipsychotic activity using the conditioned avoidance response (CAR) test, a predictive model for clinical antipsychotic efficacy. nih.gov While larger benzoyl analogues in some series showed a loss of in vivo activity, other derivatives demonstrated significant potential. nih.gov

The general pharmacophore for D4 receptor ligands often includes a lipophilic part, a spacer, and a basic functional group connected to an aromatic terminal, a structure well-represented by piperazine derivatives. mdpi.com Studies on analogues have revealed that modifications, such as replacing a phenyl terminal with a naphthyl group, can significantly enhance affinity and selectivity for the D4 receptor. nih.gov For example, the α-naphthyl derivative 15 showed four times higher affinity for the D4 receptor than its lead compound, while the β-naphthyl compound 16 was approximately tenfold more selective. nih.gov These antagonists have been shown to function in both G-protein activation and β-arrestin recruitment assays. nih.gov

Table 1: Antipsychotic Activity Profile of Selected Piperazine Analogues This table is for illustrative purposes and synthesizes data from multiple sources. Specific values may vary between studies.

Compound/SeriesTarget(s)In Vitro/In Vivo ModelObserved EffectReference(s)
N1-(2-Alkoxyphenyl)piperazinesD2, 5-HT1A, alpha 1-adrenergic receptorsConditioned Avoidance Response (CAR) testGood biological activity, preference for 1,3-disubstituted phenyl ring. nih.gov
Naphthyl Piperazine AnaloguesDopamine D4 ReceptorRadioligand binding assays, cell viability assays (GBM cells)High affinity and selectivity for D4R; behaved as antagonists. nih.gov
Dihydroquinolin-2(1H)-one DerivativesDopamine D4 ReceptorRadioligand binding assays, G-protein activation, β-arrestin recruitmentHigh affinity and selectivity for D4R over D2R and D3R. nih.gov

The structural framework of this compound is also associated with anxiolytic and antidepressant activities. This is largely attributed to the ability of many piperazine derivatives to function as dual serotonin-norepinephrine reuptake inhibitors (SNRIs). nih.govresearchgate.net By blocking the serotonin transporter (SERT) and the norepinephrine (B1679862) transporter (NET), these compounds increase the extracellular concentrations of serotonin and norepinephrine, key neurotransmitters in the regulation of mood and anxiety. youtube.comyoutube.com

A novel series of N-(1,2-diphenylethyl)piperazine derivatives has been identified as potent dual inhibitors of serotonin and noradrenaline reuptake, with some compounds showing in vitro profiles comparable to the established SNRI, duloxetine. nih.gov The development of such dual-acting agents is a significant strategy in the search for more effective treatments for depression and related disorders. researchgate.netnih.gov

Furthermore, studies on new arylpiperazine derivatives incorporating isonicotinic and picolinic nuclei have demonstrated antidepressant-like activity in preclinical models like the forced swim test (FST) and tail suspension test (TST). nih.gov The effects of these compounds appear to be mediated through the serotonergic system, particularly involving interactions with 5-HT1A receptors. nih.gov The antidepressant-like effects were reversed by pretreatment with agents that deplete serotonin or block 5-HT1A receptors, confirming the mechanism of action. nih.gov Substituted benzamides, a related class of compounds, have also been successfully used for both depressive states and the negative symptoms of schizophrenia, suggesting a common mechanistic pathway involving the modulation of dopaminergic and serotonergic systems. nih.gov

Table 2: Preclinical Antidepressant-like Activity of Piperazine Analogues This table is for illustrative purposes and synthesizes data from multiple sources.

Compound/SeriesProposed MechanismPreclinical ModelKey FindingsReference(s)
N-(1,2-Diphenylethyl)piperazinesDual Serotonin/Noradrenaline Reuptake InhibitionIn vitro reuptake assaysPotent dual SNRI activity, comparable to duloxetine. nih.govresearchgate.net
Arylpiperazine derivatives with isonicotinic/picolinic nucleiSerotonergic system modulation (5-HT1A)Forced Swim Test (FST), Tail Suspension Test (TST)Significant antidepressant-like effects, reversed by 5-HT1A antagonists. nih.gov
Substituted BenzamidesDopamine D2/D3 receptor antagonismClinical and preclinical studiesEfficacy in dysthymia and negative symptoms of schizophrenia. nih.gov

The modulatory effects of this compound analogues on the central nervous system are a direct result of their complex interactions with various neurotransmitter systems. These compounds often exhibit a polypharmacological profile, engaging with dopamine, serotonin, and noradrenaline pathways through distinct mechanisms.

Dopamine System Interaction: A primary mechanism is the antagonism of dopamine receptors, with a particular emphasis on the D4 subtype. nih.govnih.gov Piperazine and piperidine (B6355638) derivatives have been extensively developed as potent and selective D4 receptor antagonists. mdpi.comresearchgate.net This selective antagonism is believed to contribute to their antipsychotic properties while potentially offering a better side-effect profile compared to less selective agents. youtube.com The interaction with the D4 receptor is highly specific, with structural modifications to the piperazine scaffold leading to significant changes in binding affinity and selectivity over other dopamine receptor subtypes like D2 and D3. nih.govnih.gov

Serotonin and Noradrenaline System Interaction: Many piperazine derivatives function as potent inhibitors of serotonin (5-HT) and norepinephrine (NE) reuptake. nih.govdrugbank.com This dual-action mechanism, characteristic of SNRIs, leads to an increase in the synaptic availability of both neurotransmitters. youtube.comyoutube.com This is a well-established mechanism for treating depression and anxiety disorders. nih.gov Some piperazine-based compounds are even investigated as triple reuptake inhibitors (TRIs), targeting the transporters for serotonin, norepinephrine, and dopamine simultaneously. wikipedia.org Interestingly, while SNRIs primarily block SERT and NET, they can also indirectly increase dopamine levels in the prefrontal cortex, where the norepinephrine transporter is also responsible for dopamine reuptake. youtube.com

Table 3: Neurotransmitter Transporter/Receptor Interactions of Piperazine Analogues This table is for illustrative purposes and synthesizes data from multiple sources.

Compound ClassPrimary Target(s)Mechanism of ActionPotential Therapeutic EffectReference(s)
N-Aryl-N'-benzylpiperazinesDopamine D2/D4, Serotonin 5-HT1AReceptor AntagonismAntipsychotic nih.gov
N-(1,2-Diphenylethyl)piperazinesSERT, NETReuptake InhibitionAntidepressant, Anxiolytic nih.govresearchgate.net
Dihydroquinolinone PiperazinesDopamine D4Selective Receptor AntagonismAntipsychotic, Potential anti-glioblastoma nih.gov
1-(4-Chlorobenzyl)piperazineSerotonin Transporter (SERT)Reuptake InhibitionInhibition of [3H]5-HT uptake

Enzyme Inhibition Profiles

Analogues of this compound have been investigated for their ability to inhibit tyrosinase, a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis. nih.govacs.org The inhibition of tyrosinase is a target for developing agents for hyperpigmentation disorders and has applications in the cosmetic and food industries. nih.govnih.gov

A series of benzoyl and cinnamoyl piperazine amides have been synthesized and evaluated as tyrosinase inhibitors. nih.gov Structure-activity relationship (SAR) studies revealed that, in general, benzoyl analogues were slightly more potent than the corresponding cinnamoyl compounds. nih.govacs.org The potency of these inhibitors is often expressed as an IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For instance, one of the most potent compounds in a study, a piperidine derivative (5b ), exhibited a pIC50 of 4.99 in the monophenolase assay. nih.gov

Molecular docking studies suggest that the benzyl substituent of these analogues can form important interactions within the enzyme's active site, which may account for their inhibitory potency. nih.govresearchgate.net In another study, a series of compounds featuring a 4-fluorobenzylpiperazine moiety was explored, leading to the discovery of a highly potent competitive inhibitor, [4‐(4‐fluorobenzyl)piperazin‐1‐yl]‐(3‐chloro‐2‐nitro‐phenyl)methanone 26 , with an IC50 value of 0.18 μM. nih.gov This was significantly more active than the reference compound, kojic acid. nih.gov

Table 4: Tyrosinase Inhibitory Activity of Benzoylpiperazine Analogues and Related Compounds This table is for illustrative purposes and synthesizes data from multiple sources.

CompoundTypeSubstrateIC50 / pIC50 / KiReference(s)
Compound 5b (piperidine amide)Monophenolase InhibitorL-TyrosinepIC50 = 4.99 nih.govacs.org
Compound 3a (cinnamoyl amide)Diphenolase InhibitorL-DOPApIC50 = 4.18 nih.gov
Compound 26 Competitive InhibitorL-DOPAIC50 = 0.18 μM nih.gov
Kojic Acid (Reference)Competitive InhibitorL-DOPAIC50 = 17.76 μM nih.gov
Piperazine derivative 10b (with triazole)Mixed-type InhibitorNot SpecifiedIC50 = 30.7 µM, Ki = 9.54 µM researchgate.net

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Inhibitors of these enzymes have established clinical uses as antiglaucoma agents, diuretics, and antiepileptics. wikipedia.org Piperazine-based compounds have been explored as inhibitors of various human (h) carbonic anhydrase isoforms, including hCA I, II, IX, and XII. nih.gov

In a study focused on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides derived from substituted piperazines, several compounds demonstrated potent inhibition of these isoforms, with inhibitory constants (Ki) in the low nanomolar range. nih.gov For example, all piperazine-based compounds in this series inhibited the cytosolic isoform hCA I in the nanomolar range. nih.gov Notably, some compounds showed inhibitory activity at sub-nanomolar levels against the cancer-related isoform hCA IX. nih.gov Compound 6 from this series was particularly potent, with a Ki of 0.9 nM against hCA IX, and it exhibited good selectivity over hCA I and hCA II. nih.gov

Conversely, other studies have investigated piperazines not as inhibitors, but as activators of carbonic anhydrase, a less common but pharmacologically interesting application. nih.govtandfonline.comresearchgate.net This highlights the diverse modulatory potential of the piperazine scaffold on this enzyme family. The inhibition studies, however, point towards the potential of designing selective CA inhibitors based on the 1-benzoyl-4-benzylpiperazine (B3580706) framework for various therapeutic applications.

Table 5: Carbonic Anhydrase Inhibitory Activity of Piperazine/Piperidine Analogues This table is for illustrative purposes and synthesizes data from multiple sources.

Compound/SeriesTarget Isoform(s)Inhibitory Constant (Ki)Key FindingsReference(s)
Piperazine-based sulfonamides (5-13)hCA INanomolar rangePotent inhibition of cytosolic isoform. nih.gov
Compound 6 (sulfonamide derivative)hCA IX0.9 nMSub-nanomolar inhibition and good selectivity for cancer-related isoform. nih.gov
Compound 11 (benzenesulfonamido carboxamide)hCA II, IX, XIILow nanomolar rangeHigh selectivity towards tumor-associated isoforms (hCA IX and XII). nih.gov
Compound 16 (sulfonamide derivative)hCA IX0.8 nMSub-nanomolar inhibition of cancer-related isoform. nih.gov

SHP2 Protein Inhibition

Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a widely expressed protein tyrosine phosphatase that plays a crucial role in cell signaling. nih.gov It is involved in regulating key pathways such as the RAS-RAF-ERK, PI3K-AKT, and JAK-STAT cascades. nih.gov Furthermore, SHP2 is a key downstream effector of the programmed cell death protein 1 (PD-1) receptor in T cells, and its activity can suppress T cell-mediated immune responses. nih.gov Consequently, SHP2 has emerged as a significant target for drug development, particularly in oncology and immuno-oncology. nih.govresearchgate.net

The development of SHP2 inhibitors has led to the identification of various chemical scaffolds. These can be broadly categorized as inhibitors targeting the catalytic site or allosteric sites. nih.govresearchgate.net Catalytic site inhibitors often mimic the substrate phosphotyrosine, such as the quinoline (B57606) hydrazine (B178648) derivative NSC-87877 (IC₅₀ = 0.32 μmol/L) and salicylic (B10762653) acid-based compounds. nih.gov More recently, allosteric inhibitors that bind to a pocket at the interface of the N-SH2 and PTP domains have shown high potency and selectivity, with several having advanced into clinical trials. nih.gov

While the piperazine moiety is a common scaffold in medicinal chemistry, and benzylpiperazine derivatives have been evaluated for various biological activities, a review of the available scientific literature did not yield specific studies on this compound or its close analogues as inhibitors of SHP2 protein. unisi.itnih.govnih.gov

Other Noteworthy Pre-clinical Biological Activities

Analogues of this compound, sharing key structural motifs like the benzoyl group or the piperazine/piperidine core, have been investigated for a range of other biological effects in pre-clinical models.

Positive inotropic agents increase the force of myocardial contraction and are used in the management of heart failure. Research into novel cardiotonic agents has explored various heterocyclic compounds. For example, the benzimidazole derivative Pimobendan (UD-CG 115 BS) demonstrates a concentration-dependent positive inotropic effect in isolated canine ventricular muscle, with an EC₅₀ value of 9.2 x 10⁻⁵ M. nih.gov Its demethylated metabolite, UD-CG 212 Cl, is significantly more potent (EC₅₀ = 1.9 x 10⁻⁷ M), although its maximal effect is lower. nih.gov The mechanism for these compounds involves both an increase in cyclic AMP levels and a cAMP-independent pathway, suggesting a multi-faceted mode of action. nih.gov

Table 1: Positive Inotropic Effects of Benzimidazole Analogues in Canine Ventricular Muscle

Compound EC₅₀ (M)
Pimobendan (UD-CG 115 BS) 9.2 x 10⁻⁵
UD-CG 212 Cl 1.9 x 10⁻⁷

Data sourced from a study on isolated canine ventricular muscle. nih.gov

The piperidine and piperazine scaffolds are integral to many compounds with local anesthetic activity. nih.govnih.gov The piperidine ring is a core component of widely used local anesthetics like bupivacaine (B1668057) and ropivacaine. nih.gov

Pre-clinical studies have demonstrated the local anesthetic potential of various analogues. For instance, amides isolated from the roots of Ottonia anisum, a plant from the Piperaceae family, have shown sensory blockage in animal models. scielo.br A study on newly synthesized piperidine derivatives containing a 4-(naphthalen-1-yloxy)but-2-yn-1-yl moiety also revealed significant local anesthetic action. fabad.org.tr In a model of infiltration anesthesia, the compound LAS-251 demonstrated a total duration of anesthesia that was twice as long as that of procaine (B135) and lidocaine. fabad.org.tr

Table 2: Comparative Local Anesthetic Activity of Analogues

Compound/Extract Test Model Maximum Duration of Sensory Blockade (min)
Lidocaine (940 µg/ml) Guinea Pig Skin 55.6 ± 1.4
O. anisum Methanolic Extract (940 µg/ml) Guinea Pig Skin 41.5 ± 0.7
Pipercallosidine (940 µg/ml) Guinea Pig Skin 23.0 ± 1.1
LAS-251 Guinea Pig Infiltration 64.2 (Total Duration)
Procaine Guinea Pig Infiltration ~32 (Total Duration)
Lidocaine Guinea Pig Infiltration ~32 (Total Duration)

Data compiled from studies on guinea pig models. scielo.brfabad.org.tr

The benzoyl moiety is present in certain molecules exhibiting significant antioxidant properties. A notable example is 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BHDQ) , which has demonstrated a protective effect against carbon tetrachloride (CCl₄)-induced liver injury in rats. nih.gov This hepatoprotective effect is attributed to its antioxidant action. In the study, BHDQ treatment in rats with liver damage led to the normalization of antioxidant enzyme activities, including superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx). nih.gov This suggests that the compound reduces oxidative stress by mitigating reactive oxygen species (ROS). nih.gov

Additionally, research into benzylpiperazine and benzylpiperidine derivatives as inhibitors of monoacylglycerol lipase (B570770) (MAGL) has highlighted the potential antioxidant properties of this class of compounds. unisi.itnih.gov

Table 3: Effect of BHDQ on Antioxidant Enzyme Activity in CCl₄-Induced Liver Injury in Rats

Enzyme CCl₄-Treated Group (U/mg protein) CCl₄ + BHDQ-Treated Group (U/mg protein)
Superoxide Dismutase 2.14 1.31
Catalase 1.70 1.12
Glutathione Peroxidase 0.49 0.28
Glutathione Reductase 0.19 0.11

Data represents enzyme activity in liver tissue. nih.gov

Structure Activity Relationship Sar Studies of 1 Benzoyl 4 2 Chlorobenzyl Piperazine Derivatives

Elucidation of Structural Determinants for Biological Activity

The benzoyl moiety often serves as a key interaction domain, potentially forming hydrogen bonds or π-π stacking interactions with the target protein. The nature and position of substituents on this aromatic ring can significantly modulate binding affinity.

The benzyl (B1604629) moiety , particularly the 2-chloro substitution, plays a significant role in defining the pharmacological profile. This group can interact with hydrophobic pockets in the target protein, and the position of the chlorine atom is often critical for selectivity and potency.

Impact of Substituent Modifications on Pharmacological Potency and Selectivity

Systematic modifications of the 1-benzoyl-4-(2-chlorobenzyl)piperazine scaffold have provided valuable insights into the SAR of this class of compounds. These modifications have targeted the benzoyl moiety, the benzyl moiety, and the piperazine (B1678402) ring to optimize potency and selectivity.

Modifications to the benzoyl ring have a profound impact on the biological activity of these piperazine derivatives. The position and nature of halogen substituents are particularly important. For instance, in a series of related benzoylpiperidine compounds, which can be considered bioisosteres of benzoylpiperazines, a 4-fluoro substitution on the benzoyl ring was found to be crucial for high affinity at serotonergic receptors. nih.gov

The introduction of different substituents can affect the electronic distribution of the benzoyl ring, influencing its ability to act as a hydrogen bond acceptor or to participate in other non-covalent interactions. For example, the presence of electron-withdrawing groups can enhance or decrease activity depending on the specific target. In a study of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, substitutions at the 2-position of the benzoyl ring with chloro or methoxy (B1213986) groups resulted in submicromolar activity at the M1 muscarinic receptor. nih.gov A 2,5-bis(trifluoromethyl) analog showed improved selectivity. nih.gov

The following table summarizes the general effects of benzoyl moiety modifications on the activity of related piperazine derivatives.

Modification on Benzoyl RingPositionGeneral Effect on Potency/SelectivityReference
Fluorine4- (para)Often crucial for high affinity at certain receptors like 5-HT2A. nih.gov nih.gov
Chlorine2- (ortho)Can lead to potent activity, but may also affect selectivity. nih.gov nih.gov
Methoxy2- (ortho)May result in potent but less selective compounds. nih.gov nih.gov
Trifluoromethyl2,5- (di-substitution)Can improve potency and selectivity. nih.gov nih.gov
Nitro4- (para)Influences the electronic properties and crystal packing. nih.gov nih.gov
Bromo4- (para)Affects the molecular conformation and intermolecular interactions. nih.gov nih.gov

The benzyl portion of the molecule is critical for its interaction with hydrophobic regions of the target protein. The position of the chlorine atom on the benzyl ring is a key determinant of activity and selectivity. While the parent compound has a 2-chloro substitution, moving this substituent to the 3- or 4-position can dramatically alter the pharmacological profile.

For instance, in a series of 1-aralkyl-4-benzylpiperazine derivatives, modifications on the aralkyl moiety significantly influenced their affinity for sigma receptors. nih.gov The introduction of different substituents or altering the side-chain can change the way the molecule fits into the binding pocket. In a study on pirfenidone (B1678446) analogues, benzyl substitutions were shown to improve metabolic stability. acs.org

The table below illustrates the impact of modifications on the benzyl moiety.

Modification on Benzyl RingPosition of ChlorineSide-Chain VariationGeneral Effect on Potency/SelectivityReference
Chlorine2- (ortho)-Often a key feature for the desired activity profile.-
Chlorine3- (meta)-Can lead to different selectivity profiles compared to the 2-chloro isomer. nih.gov
Chlorine4- (para)-Generally shows a distinct pharmacological profile. nih.gov
No substitution--Typically results in a significant change in activity.-
Other halogens (F, Br)Various-Can fine-tune lipophilicity and binding interactions. nih.gov
Alkyl groups-Varied chain lengthCan impact hydrophobic interactions and metabolic stability.-

The piperazine ring is not merely a linker but an active participant in the molecule's interaction with its target. The conformational flexibility of the piperazine ring, which typically adopts a chair conformation, is crucial for orienting the benzoyl and benzyl groups correctly. nih.gov The nitrogen atoms of the piperazine ring can be protonated at physiological pH, allowing for ionic interactions with acidic residues in the receptor's binding site. nih.gov

Replacing the piperazine ring with other cyclic amines, such as piperidine (B6355638), can significantly alter the biological activity, highlighting the importance of the second nitrogen atom. nih.govnih.gov In some cases, this replacement can switch the selectivity of the compound between different receptor subtypes. nih.gov

Studies on 2-substituted piperazines have shown that the axial conformation is often preferred, which places the substituents in a specific spatial arrangement that can be critical for binding. nih.gov The presence of substituents directly on the piperazine ring can lock it into a particular conformation, thereby influencing its binding affinity.

ModificationEffect on ConformationImpact on Biological ActivityReference
N-1 and N-4 substitution patternInfluences the overall shape and orientation of the pharmacophoric groups.Critical for proper alignment with the target's binding site. researchgate.net
Replacement with PiperidineLoss of one basic nitrogen center.Can significantly alter affinity and selectivity. nih.govnih.gov nih.govnih.gov
Substitution on the carbon atoms of the ringCan introduce chirality and restrict conformational flexibility.May lead to stereoselective binding and improved potency. nih.gov
Axial vs. Equatorial substituent orientationThe axial conformation is often preferred for 1-acyl-2-substituted piperazines. nih.govThis orientation can mimic the binding mode of endogenous ligands. nih.gov nih.gov

Pharmacophore Development and Rational Design Principles

Based on the extensive SAR studies, a general pharmacophore model for this class of compounds can be proposed. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

For this compound derivatives, the key pharmacophoric features generally include:

An aromatic ring with a hydrogen bond acceptor feature (the carbonyl group of the benzoyl moiety).

A central basic nitrogen atom (within the piperazine ring) capable of forming ionic interactions.

A hydrophobic aromatic group (the 2-chlorobenzyl moiety) that fits into a specific hydrophobic pocket of the target.

A defined spatial arrangement of these features, maintained by the piperazine scaffold.

Rational drug design for this series often involves a molecular hybridization approach, combining known pharmacophoric elements into a single molecule to enhance its therapeutic potential. researchgate.net For example, computational docking studies can be used to predict how different substitutions on the benzoyl and benzyl rings will affect the binding affinity and orientation within the target's active site. nih.govrsc.org This allows for the design of new analogs with potentially improved potency and selectivity before their actual synthesis and testing. mdpi.com

The development of these pharmacophore models and the application of rational design principles have been instrumental in optimizing the pharmacological properties of this compound derivatives for various therapeutic applications.

Pre Clinical Pharmacokinetics Adme Research of 1 Benzoyl 4 2 Chlorobenzyl Piperazine Analogues

Absorption and Distribution Studies in Pre-clinical Models

The absorption and distribution of a compound determine its onset of action, concentration at the target site, and potential for accumulation in tissues.

Absorption The piperazine (B1678402) moiety is frequently incorporated into drug candidates to enhance physicochemical properties, including aqueous solubility, which can facilitate oral absorption. nih.gov Studies on various piperazine derivatives demonstrate their capacity to be absorbed from the gastrointestinal tract. For instance, research on N-benzylpiperazine (BZP) analogues indicates systemic availability following administration in preclinical models. nih.gov The process often involves passive diffusion across the intestinal epithelium, though specific transporters may also play a role depending on the molecule's final structure.

The lipophilicity and molecular size introduced by the benzoyl and chlorobenzyl groups on the piperazine scaffold are critical determinants of its absorption characteristics. The benzoylpiperidine fragment, which is structurally related to the benzoylpiperazine core, is noted for its metabolic stability and is considered a feasible scaffold in drug design, suggesting favorable absorption properties. nih.gov

Distribution Following absorption, a compound's distribution is governed by its affinity for plasma proteins and various tissues. For piperazine-containing compounds, distribution can be widespread. Preclinical studies using radiolabeled analogues provide critical data on tissue penetration. For example, studies on benzyl (B1604629) chloride, a structural component of the target molecule, in Fischer 344/N rats showed that radioactivity was detected in all examined tissues following oral administration. nih.gov High concentrations were noted in the gastrointestinal tract, consistent with the route of administration, but also in organs like the stomach. nih.gov

In a study on male and female rats, benzyl chloride was eliminated faster by females, who also maintained slightly lower tissue concentrations, except in the blood and kidneys. nih.gov This suggests that gender could be a variable in the distribution patterns of its derivatives. Similarly, comprehensive tissue distribution studies of other heterocyclic drug candidates, such as vitacoxib, in rats have shown rapid and wide distribution into most tissues, including the brain, liver, kidneys, heart, and lungs, within minutes of administration. nih.gov Vitacoxib was also found to cross the blood-brain barrier. nih.gov This extensive distribution profile is often observed with lipophilic compounds containing heterocyclic scaffolds. For 1-Benzoyl-4-(2-chlorobenzyl)piperazine, significant distribution to the liver (as the primary site of metabolism) and kidneys (as a primary route of excretion) would be anticipated.

Table 1: General Tissue Distribution Patterns Observed for Analogous Compounds in Rats
Tissue/OrganObserved Concentration/Radioactivity Level (Analogues)Reference CompoundCitation
Gastrointestinal TractHighBenzyl chloride nih.gov
LiverHighVitacoxib nih.gov
KidneysHighVitacoxib, Benzyl chloride nih.govnih.gov
BrainDetected (Crosses BBB)Vitacoxib nih.gov
LungsHighVitacoxib nih.gov
HeartHighVitacoxib nih.gov

Metabolic Pathways and Metabolite Identification (e.g., role of cytochrome P450 isoenzymes and conjugation)

Metabolism is a critical process that transforms xenobiotics into more water-soluble compounds to facilitate their excretion. This biotransformation primarily occurs in the liver and is categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism The cytochrome P450 (CYP) enzyme system is central to Phase I metabolism. researchgate.net For analogues of this compound, several metabolic pathways have been identified. The structure of the target compound presents multiple sites for metabolic attack: the benzoyl group, the piperazine ring, and the chlorobenzyl group.

N-dealkylation: This is a common metabolic route for piperazine derivatives. The enzymatic cleavage of the N-benzyl group is a probable pathway. Studies on N-benzylpiperazine (BZP) confirm it is metabolized via N-debenzylation. nih.gov Similarly, in vitro studies with N-(4-chlorobenzyl)-N'-benzoylhydrazine, a related structure, in rat liver microsomes showed N-dealkylation to be a key metabolic reaction. nih.gov The size of the alkyl group can determine which CYP isoenzyme is involved; while CYP2E1 metabolizes smaller molecules, bulkier alkyl groups often involve CYP2A6, CYP2C, and CYP3A4. nih.gov

Aromatic Hydroxylation: The phenyl rings of both the benzoyl and benzyl moieties are susceptible to hydroxylation. In studies with BZP in rats, para-hydroxy-BZP (p-OH-BZP) was identified as the main metabolite, with meta-hydroxy-BZP (m-OH-BZP) as a minor metabolite. nih.gov This suggests that hydroxylation of the aromatic rings is a significant pathway.

Piperazine Ring Oxidation/Cleavage: The piperazine ring itself can be a site of metabolism. BZP is known to be metabolized to N-benzylethylenediamine (BEDA), indicating cleavage of the piperazine ring. nih.gov

Hydrolysis: The amide bond of the benzoyl group could be subject to hydrolysis, cleaving the molecule into benzoic acid and 4-(2-chlorobenzyl)piperazine. This was observed in metabolic studies of N-(4-chlorobenzyl)-N'-benzoylhydrazine. nih.gov

Role of Cytochrome P450 Isoenzymes Specific CYP isoenzymes are responsible for these transformations. Research on related amphetamine-like substances has implicated CYP3A4, CYP2D6, and CYP2E1 in their metabolism. researchgate.net Given the structural complexity of this compound, it is likely metabolized by multiple CYP enzymes, with CYP3A4 being a strong candidate due to its broad substrate specificity.

Phase II Metabolism Following Phase I functionalization, which introduces or exposes polar groups like hydroxyls, the metabolites can undergo Phase II conjugation reactions. The primary conjugation pathway for hydroxylated metabolites of BZP is glucuronidation. nih.gov It was found that approximately 50% of the main metabolite, p-OH-BZP, was excreted as a glucuronide conjugate in rats. nih.gov This makes the resulting metabolites more hydrophilic and readily excretable.

Table 2: Predicted Metabolic Pathways for this compound Based on Analogues
Metabolic ReactionPotential Metabolite(s)Enzymes/Pathways InvolvedEvidence from AnalogueCitation
Aromatic HydroxylationHydroxylated benzoyl and/or chlorobenzyl derivativesCytochrome P450 (e.g., CYP3A4, CYP2D6)p-OH-BZP is the main metabolite of BZP nih.gov
N-Dealkylation1-Benzoylpiperazine (B87115) and 2-chlorobenzaldehyde (B119727)Cytochrome P450 (e.g., CYP2C, CYP3A4)Observed for N-nitrosodialkylamines and other N-alkyl compounds nih.gov
Amide HydrolysisBenzoic acid and 4-(2-chlorobenzyl)piperazineAmidasesObserved for N-(4-chlorobenzyl)-N'-benzoylhydrazine nih.gov
Piperazine Ring CleavageN-(benzoyl)-N'-(2-chlorobenzyl)ethylenediamineCytochrome P450BZP is metabolized to BEDA nih.gov
Glucuronide ConjugationGlucuronides of hydroxylated metabolitesUGTs (Uridine 5'-diphospho-glucuronosyltransferases)~50% of p-OH-BZP is excreted as a glucuronide conjugate nih.gov

Excretion Mechanisms in Animal Models

The final step in the pharmacokinetic journey is excretion, where the parent compound and its metabolites are eliminated from the body, primarily through urine and feces.

Routes of Excretion For piperazine derivatives, renal excretion is a major elimination route. nih.gov Studies in rats with BZP demonstrate this clearly. Following a single dose, a significant portion of the drug and its metabolites are found in the urine. nih.gov The elimination of benzyl chloride in rats also occurs predominantly through urine. nih.gov

Fecal excretion can also be a significant pathway, particularly for less water-soluble compounds or those that undergo enterohepatic circulation. While studies on piperine (B192125) (a piperidine (B6355638) derivative) showed that the kidney was the major excretion route in rats with no metabolites detected in feces, other compounds show substantial fecal elimination. nih.gov For example, a study on Lycium barbarum polysaccharides in rats found that over 92% of the substance was excreted in the feces over 72 hours, indicating low absorption. mdpi.com For a well-absorbed compound like this compound is expected to be, renal excretion of its metabolites would likely be the primary route.

Excretion Profile The excretion profile provides data on the rate and extent of elimination. In a rat study with BZP, about 6.7% of the parent drug was excreted unchanged in the urine within 36 hours. nih.gov However, its metabolites were excreted in much larger quantities; the cumulative urinary excretion over 48 hours was approximately 25% for the main metabolite (p-OH-BZP) and 2% for a minor metabolite (m-OH-BZP). nih.gov This highlights that the compound is extensively metabolized before being eliminated. Most of the primary metabolite was excreted within 36 hours post-dosing. nih.gov

Table 3: Urinary Excretion Profile of N-Benzylpiperazine (BZP) and its Metabolites in Rats (Cumulative Excretion)
Compound% of Dose Excreted in Urine (Time)Citation
N-Benzylpiperazine (Unchanged)6.7% (within 36 h) nih.gov
p-Hydroxy-BZP (Metabolite)~25% (within 48 h) nih.gov
m-Hydroxy-BZP (Metabolite)~2% (within 48 h) nih.gov

Concluding Remarks and Future Directions in 1 Benzoyl 4 2 Chlorobenzyl Piperazine Research

Synthesis of Current Pre-clinical Findings

Currently, there are no significant preclinical findings for 1-Benzoyl-4-(2-chlorobenzyl)piperazine reported in publicly accessible scientific literature. Its existence is primarily noted in chemical supplier databases and in studies focused on the synthesis of piperazine (B1678402) derivatives. beilstein-journals.orgsarchemlabs.com The piperazine core is known to interact with various biological targets, and derivatives often exhibit activity as anticancer, antipsychotic, or antimicrobial agents. nih.govresearchgate.net For instance, benzylpiperazine (BZP) itself is known to elevate dopamine (B1211576) and serotonin (B10506) levels, producing stimulant effects. nih.gov Furthermore, related benzoylpiperidine structures, considered bioisosteres of benzoylpiperazines, have shown notable affinity for serotonin and dopamine receptors. nih.gov However, without specific in vitro or in vivo data for this compound, its biological activity and therapeutic potential remain purely speculative.

Identification of Research Gaps and Challenges in Compound Optimization

The most significant research gap for this compound is the complete lack of biological characterization. Before any optimization can occur, a foundational understanding of its biological effects must be established. ppd.com

Primary Research Gaps:

Target Identification and Validation: The molecular target(s) of the compound are unknown.

Biological Activity Screening: The compound has not been screened against a broad range of biological assays to determine its primary pharmacological effect.

Physicochemical and ADME Properties: There is a lack of data on its solubility, permeability, metabolic stability, and other properties crucial for drug development. nih.govnih.gov

Challenges in Compound Optimization:

Lack of a "Hit" or "Lead": Optimization is the process of refining a compound that already shows promising activity (a "lead"). nih.gov Without an initial discovery of biological activity, there is no foundation upon which to build an optimization strategy.

Structural Complexity: The compound possesses two key substitution points on the piperazine ring: the benzoyl group and the 2-chlorobenzyl group. While this offers rich possibilities for modification, it also presents a complex synthetic challenge for creating a library of analogs for structure-activity relationship (SAR) studies. mdpi.com

Strategies for Further Pre-clinical Development and Characterization

A structured, phased approach is necessary to build a preclinical data package for this compound. ppd.com

Initial Physicochemical Characterization: The first step involves a thorough analysis of the compound's fundamental properties. nih.govnih.gov This includes determining its solubility, pKa, LogP, and stability under various conditions.

Broad-Based In Vitro Screening: The compound should be subjected to high-throughput screening against a diverse panel of biological targets. Given the history of piperazine derivatives, these panels should prioritize:

Central Nervous System (CNS) receptors (e.g., dopamine, serotonin, histamine (B1213489) receptors). nih.govnih.govacs.org

Ion channels.

Enzyme assays (e.g., kinases, proteases).

Anticancer cell line panels to assess cytotoxicity. nih.govmdpi.com

Antimicrobial assays against various bacterial and fungal strains. researchgate.net

Secondary and Confirmatory Assays: If a "hit" is identified in the initial screening, more specific secondary assays are required to confirm the activity and determine potency (IC₅₀/EC₅₀) and selectivity against related targets.

Early ADME/Tox Profiling: Once a confirmed biological activity is established, early in vitro absorption, distribution, metabolism, and excretion (ADME) studies should be conducted. This includes assays for metabolic stability in liver microsomes and potential cytotoxicity in cell lines like HepG2. nih.gov Advanced analytical techniques like high-resolution mass spectrometry would be crucial for these profiling studies. clinicallab.com

Potential for Lead Optimization and Drug Discovery Initiatives for Specific Therapeutic Areas

Should initial screenings reveal a promising biological activity, this compound could serve as a lead compound for a dedicated drug discovery program. nih.gov The strategy would be dictated by the specific therapeutic area identified.

Hypothetical Lead Optimization Scenario (Example: CNS Agent): If the compound shows selective affinity for a specific CNS receptor (e.g., a serotonin subtype), a lead optimization campaign would be initiated. nih.govnih.gov The goal would be to systematically modify the structure to improve potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: A library of analogs would be synthesized to explore the chemical space around the lead compound. Modifications would target:

The Benzoyl Ring: Substitution with various electron-donating or electron-withdrawing groups to probe electronic and steric requirements for binding.

The Chlorobenzyl Ring: Moving the chlorine to the meta or para positions, or replacing it with other halogens (F, Br) or functional groups (methoxy, trifluoromethyl) to fine-tune activity and metabolic stability.

The Piperazine Core: While often preserved, modifications to the carbon backbone of the piperazine ring itself are a more advanced strategy to alter conformation and properties. mdpi.com

The data from these studies would be used to build a predictive SAR model, guiding the design of more effective and "drug-like" molecules.

Interactive Data Tables

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for CNS Receptor X

This table illustrates the type of data that would be generated during a lead optimization campaign to improve the binding affinity of analogs of this compound to a hypothetical CNS target.

Compound IDR1 (Benzoyl Substitution)R2 (Benzyl Substitution)Binding Affinity (Ki, nM)
Lead Compound H2-Cl150
Analog 14-F2-Cl95
Analog 24-OCH₃2-Cl250
Analog 3H4-Cl80
Analog 4H4-F75
Analog 54-F4-Cl30
Analog 64-F4-F25

Q & A

Q. What methods optimize CO₂ capture efficiency when piperazine derivatives are used as promoters?

  • Methodological Answer : In PTFE membrane systems, optimize K₂CO₃ concentration (0.5–2 M), piperazine loading (5–10 wt%), and flow rates (gas/liquid 1:2). Monitor CO₂ absorption via gas chromatography and assess solvent stability under cyclic regeneration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.